N-(2-ethylphenyl)-3,4-dimethoxybenzamide
Description
N-(2-Ethylphenyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group linked to a 2-ethylphenylamine moiety. The 3,4-dimethoxybenzamide scaffold is notable for its versatility in drug design due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-7-5-6-8-14(12)18-17(19)13-9-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
DXBGMLOYCDFPKW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 3,4-dimethoxybenzamide derivatives are highly influenced by substituents on the phenyl ring. Below is a detailed comparison based on substituent variations, biological activities, and structural features.
Substituent Effects on Antiviral Activity
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
- Key Features : Incorporates an allylcarbamoyl group at the 2-position and a chloro group at the 4-position of the phenyl ring.
- Biological Activity: Demonstrated the highest binding affinity (-6.7 kcal/mol) against the cysteine protease of the monkeypox virus (MPXV) in molecular docking studies. This affinity surpasses other ligands like 6-dimethylaminonaphthene-1-sulfonic acid amide (-5.0 kcal/mol) and oleic acid .
- Structural Advantage : The allylcarbamoyl group enhances hydrogen bonding with the protease’s active site, while the chloro group contributes to hydrophobic stabilization .
N-(2-Fluorophenyl)-3,4-dimethoxybenzamide
- Key Features : Substituted with a fluorine atom at the 2-position.
- Biological Activity: Limited activity data are available, but fluorine’s electronegativity may influence metabolic stability and membrane permeability.
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Key Features : A benzothiazole-linked derivative with difluoro substituents.
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide
- Synthetic Utility : A key intermediate in the synthesis of Itopride, a gastrointestinal prokinetic agent. The hydroxybenzyl group facilitates selective functionalization during multi-step synthesis .
- Comparison : Unlike ethylphenyl derivatives, the hydroxybenzyl group introduces polarity, impacting solubility and downstream reactivity .
N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide
- Key Features: Contains a dimethylaminoethoxy side chain.
- Application: This compound is a precursor to Itopride hydrochloride, where the dimethylamino group enhances cholinergic activity .
Physicochemical Properties
N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide
- Physical Data :
- Density: 1.200 ± 0.06 g/cm³ (predicted).
- Boiling Point: 412.2 ± 45.0 °C (predicted).
- Structural Insight: Additional methoxy groups increase molecular weight (317.34 g/mol) and hydrophobicity compared to mono-substituted derivatives .
N-(3,5-Dihydroxyphenyl)-3,4-dimethoxybenzamide
- Key Features : Features dihydroxy groups on the phenyl ring.
Data Tables
Table 1: Binding Affinities of Selected 3,4-Dimethoxybenzamide Derivatives
Key Research Findings
- Antiviral Potency : The allylcarbamoyl-4-chlorophenyl derivative’s high binding affinity (-6.7 kcal/mol) positions it as a lead candidate for MPXV protease inhibition .
- Synthetic Flexibility: Hydroxybenzyl and dimethylaminoethoxy substituents highlight the scaffold’s adaptability in prodrug design .
- Structural Limitations : Ethylphenyl derivatives, while unexplored in the evidence, may face challenges in solubility compared to polar analogs like dihydroxyphenyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
